molecular formula C18H21N5O7S2 B467382 Methyl 4-[({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate CAS No. 500201-28-5

Methyl 4-[({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate

Cat. No.: B467382
CAS No.: 500201-28-5
M. Wt: 483.5g/mol
InChI Key: PAERYGHBXRBAPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate is a useful research compound. Its molecular formula is C18H21N5O7S2 and its molecular weight is 483.5g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Pathways

The compound may affect various biochemical pathways. The main metabolites observed during the degradation of a similar compound, Bensulfuron-methyl, were pyrimidinamine and benzylsulfonamide . These metabolites could potentially interfere with multiple biochemical pathways, leading to downstream effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, a study on Bensulfuron-methyl, a similar compound, found that soils with lower pH exhibited an increased rate of degradation . Additionally, a temperature of 27±2°C provided ideal conditions for herbicide decomposition . These findings suggest that the compound’s action could be influenced by factors such as pH and temperature.

Properties

IUPAC Name

methyl 4-[[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioylamino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O7S2/c1-28-15-10-13(20-17(22-15)30-3)23-32(26,27)12-6-4-11(5-7-12)19-18(31)21-14(24)8-9-16(25)29-2/h4-7,10H,8-9H2,1-3H3,(H,20,22,23)(H2,19,21,24,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAERYGHBXRBAPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)CCC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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